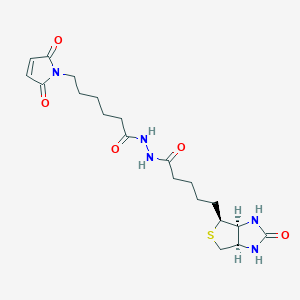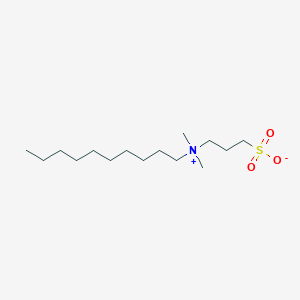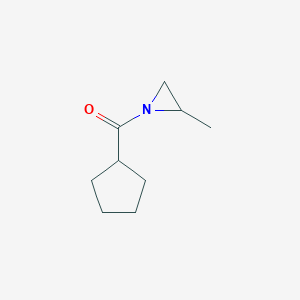
Cyanamide, 2-benzothiazolyl(1-methylethyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanamide, 2-benzothiazolyl(1-methylethyl)-(9CI) is a chemical compound that has been used in scientific research for various purposes. It is an organic compound that has a molecular formula of C8H10N2S and a molecular weight of 166.24 g/mol.
Mecanismo De Acción
The mechanism of action of Cyanamide, 2-benzothiazolyl(1-methylethyl)-(9CI) is not fully understood. However, it is believed that it acts as a nucleophile in organic reactions. It can also act as an oxidizing agent in certain reactions.
Efectos Bioquímicos Y Fisiológicos
Cyanamide, 2-benzothiazolyl(1-methylethyl)-(9CI) has been shown to have some biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties. It has also been shown to have antitumor activity. In addition, it has been shown to have some neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cyanamide, 2-benzothiazolyl(1-methylethyl)-(9CI) in lab experiments is its versatility. It can be used in a wide range of organic reactions. Another advantage is its relatively low cost. However, one limitation is its potential toxicity. It can be harmful if ingested or inhaled. Therefore, proper precautions should be taken when handling it.
Direcciones Futuras
In the future, Cyanamide, 2-benzothiazolyl(1-methylethyl)-(9CI) could be used in the synthesis of new biologically active compounds. It could also be used in the development of new catalysts for organic reactions. In addition, further research could be conducted to fully understand its mechanism of action and potential applications in various fields.
Conclusion:
Cyanamide, 2-benzothiazolyl(1-methylethyl)-(9CI) is an organic compound that has been widely used in scientific research for various purposes. Its versatility and relatively low cost make it an attractive reagent and catalyst in organic reactions. However, its potential toxicity should be taken into consideration when handling it. Further research could uncover new potential applications for this compound in the future.
Métodos De Síntesis
The synthesis of Cyanamide, 2-benzothiazolyl(1-methylethyl)-(9CI) can be achieved through the reaction of benzothiazole-2-thiol and isopropylamine in the presence of cyanogen bromide. The reaction yields a white crystalline powder that is purified through recrystallization.
Aplicaciones Científicas De Investigación
Cyanamide, 2-benzothiazolyl(1-methylethyl)-(9CI) has been widely used in scientific research for various purposes. It has been used as a reagent in the synthesis of other organic compounds. It has also been used as a catalyst in organic reactions. In addition, it has been used as a starting material in the synthesis of biologically active compounds.
Propiedades
Número CAS |
119283-38-4 |
|---|---|
Nombre del producto |
Cyanamide, 2-benzothiazolyl(1-methylethyl)-(9CI) |
Fórmula molecular |
C11H11N3S |
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
1,3-benzothiazol-2-yl(propan-2-yl)cyanamide |
InChI |
InChI=1S/C11H11N3S/c1-8(2)14(7-12)11-13-9-5-3-4-6-10(9)15-11/h3-6,8H,1-2H3 |
Clave InChI |
HUWLHHUUVVBNSO-UHFFFAOYSA-N |
SMILES |
CC(C)N(C#N)C1=NC2=CC=CC=C2S1 |
SMILES canónico |
CC(C)N(C#N)C1=NC2=CC=CC=C2S1 |
Sinónimos |
Cyanamide, 2-benzothiazolyl(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















